molecular formula C11H14N2O2 B037515 Anthranilic acid, N-dimethylaminomethylene-, methyl ester CAS No. 113290-32-7

Anthranilic acid, N-dimethylaminomethylene-, methyl ester

Cat. No. B037515
M. Wt: 206.24 g/mol
InChI Key: OWQMAKRMHORJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anthranilic acid, N-dimethylaminomethylene-, methyl ester, also known as methyl anthranilate, is an organic compound with the chemical formula C9H9NO2. This compound is commonly used in the fragrance industry, as it has a sweet, fruity odor that is reminiscent of grape juice. However, it also has a variety of scientific research applications that make it an important compound in the field of chemistry.

Scientific Research Applications

Methyl anthranilate has a variety of scientific research applications, including its use as a fluorescent probe for the detection of proteins and other biomolecules. It has also been used as a ligand in the synthesis of metal complexes, and as a starting material for the synthesis of other compounds, such as indole derivatives.

Mechanism Of Action

The exact mechanism of action of Anthranilic acid, N-dimethylaminomethylene-, methyl ester anthranilate is not well understood, but it is thought to interact with proteins and other biomolecules in a variety of ways. Some studies have suggested that it may act as a competitive inhibitor of certain enzymes, while others have suggested that it may bind to specific receptors in cells.

Biochemical And Physiological Effects

Methyl anthranilate has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to have antioxidant properties, and may help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects, and may help to reduce inflammation in the body.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Anthranilic acid, N-dimethylaminomethylene-, methyl ester anthranilate in lab experiments is its relatively low toxicity and high solubility in water. However, it can be difficult to work with due to its strong odor, which can be overwhelming in large quantities. Additionally, it may not be suitable for all types of experiments, as its properties and effects may vary depending on the specific conditions in which it is used.

Future Directions

There are many potential future directions for research on Anthranilic acid, N-dimethylaminomethylene-, methyl ester anthranilate. For example, it may be possible to develop new synthetic methods for producing this compound, or to investigate its potential as a drug or therapeutic agent. Additionally, further studies may be needed to fully understand its mechanism of action and its effects on different biological systems.

properties

CAS RN

113290-32-7

Product Name

Anthranilic acid, N-dimethylaminomethylene-, methyl ester

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 2-(dimethylaminomethylideneamino)benzoate

InChI

InChI=1S/C11H14N2O2/c1-13(2)8-12-10-7-5-4-6-9(10)11(14)15-3/h4-8H,1-3H3

InChI Key

OWQMAKRMHORJCK-UHFFFAOYSA-N

SMILES

CN(C)C=NC1=CC=CC=C1C(=O)OC

Canonical SMILES

CN(C)C=NC1=CC=CC=C1C(=O)OC

synonyms

Benzoic acid, 2-[[(dimethylamino)methylene]amino]-, methyl ester (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 7.56 g of methyl anthranilate in 50 ml of dimethylformamide at 0° C. was added 5.6 ml of phosphorous oxychloride during 15 m. The mixture was heated at 55 for 45 m, cooled to 0, and diluted with dichloromethane. The mixture was basified at 0° C. by slow addition of cold 1N NaOH to pH 9. The dichloromethane layer was separated, washed with water, dried and concentrated to an oil.
Quantity
7.56 g
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.